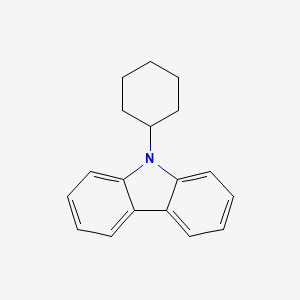
9-Cyclohexyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Cyclohexyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications, including organic electronics, photovoltaics, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclohexyl-9H-carbazole typically involves the cyclization of biphenyl amines. One common method is the palladium-catalyzed amination of 1,2-dihaloarenes with anilines, followed by intramolecular cyclization
Industrial Production Methods: Industrial production of carbazole derivatives often involves the use of magnetically recoverable palladium nanocatalysts supported on green biochar. This method enables efficient one-pot synthesis under microwave irradiation, significantly reducing reaction times and improving yields .
Análisis De Reacciones Químicas
Types of Reactions: 9-Cyclohexyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield hydrogenated carbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Aplicaciones Científicas De Investigación
9-Cyclohexyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 9-Cyclohexyl-9H-carbazole involves its interaction with various molecular targets and pathways. It can act as a hole-transport material in optoelectronic devices, facilitating the movement of charge carriers. Additionally, its structural properties allow it to interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .
Comparación Con Compuestos Similares
- 9H-Carbazole
- 9-Hexyl-9H-carbazole
- 9-Octyl-9H-carbazole
- 9-Phenyl-9H-carbazole
Comparison: 9-Cyclohexyl-9H-carbazole is unique due to its cyclohexyl substituent, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications, such as in the design of materials with specific optoelectronic properties. Compared to other carbazole derivatives, it may offer improved stability and performance in certain contexts .
Propiedades
Fórmula molecular |
C18H19N |
|---|---|
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
9-cyclohexylcarbazole |
InChI |
InChI=1S/C18H19N/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h4-7,10-14H,1-3,8-9H2 |
Clave InChI |
YDJDXHYFXZPKQD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















